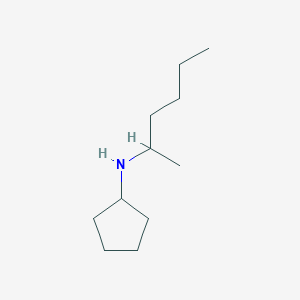

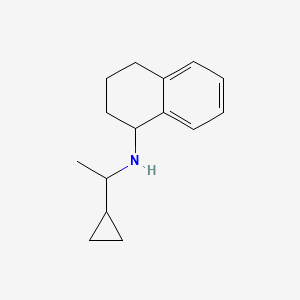

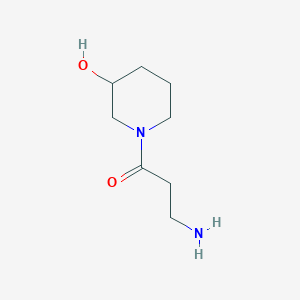

![molecular formula C9H8ClN3S2 B1461319 5-(4-クロロ-1,2,5-チアゾール-3-イル)-4,5,6,7-テトラヒドロチエノ[3,2-c]ピリジン CAS No. 1157571-03-3](/img/structure/B1461319.png)

5-(4-クロロ-1,2,5-チアゾール-3-イル)-4,5,6,7-テトラヒドロチエノ[3,2-c]ピリジン

説明

The compound is a complex organic molecule that likely contains a thiadiazole ring and a tetrahydrothienopyridine ring . These types of compounds are often used in pharmaceuticals and materials science due to their unique chemical properties .

Molecular Structure Analysis

The molecular structure likely includes a thiadiazole ring, which is a five-membered ring with three carbon atoms, two nitrogen atoms, and a sulfur atom . It also appears to contain a tetrahydrothienopyridine ring, which is a fused ring system containing a pyridine (six-membered ring with five carbon atoms and one nitrogen atom) and a thiophene (five-membered ring with four carbon atoms and one sulfur atom) ring .

科学的研究の応用

製薬研究

製薬科学の分野では、この化合物は潜在的な治療効果を持つ分子の合成における貴重な前駆体となり得ます。その構造は、さまざまな生物学的標的に作用する可能性を示唆しており、新しい医薬品の開発につながる可能性があります。 たとえば、チアゾールの誘導体は抗ウイルス特性について研究されています 。これは、この化合物を抗ウイルス薬の開発におけるさらなる調査の候補にする可能性があります。

農業化学

農業では、5-(4-クロロ-1,2,5-チアゾール-3-イル)-4,5,6,7-テトラヒドロチエノ[3,2-c]ピリジンなどの化合物は、新しい殺虫剤または除草剤の製造における化学中間体として役立つ可能性があります。 チアゾール部分は、特定の植物病原体に対して生物活性を示すことが知られており、作物保護戦略における潜在的な用途を示唆しています 。

材料科学

材料科学において、このような化合物は、新しい有機半導体の設計に利用できます。 ヘテロ環式化合物は、その良好な電子特性により、有機発光ダイオード(OLED)やその他の電子デバイスの開発において重要な要素となっています 。

作用機序

Target of Action

It is known that thiadiazole derivatives, which this compound is a part of, can cross cellular membranes and interact strongly with biological targets . These interactions can lead to a broad spectrum of biological activities .

Mode of Action

Thiadiazole derivatives are known to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . This interaction can lead to various changes in the cellular environment, potentially affecting cell function and viability .

Biochemical Pathways

Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they may interact with and affect multiple biochemical pathways .

Pharmacokinetics

Due to the mesoionic nature of the thiadiazole ring, thiadiazole derivatives are able to cross cellular membranes, suggesting good bioavailability .

Result of Action

Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they may have various effects at the molecular and cellular level .

Action Environment

The ability of thiadiazole derivatives to cross cellular membranes suggests that they may be influenced by factors such as the lipid composition of the membrane .

将来の方向性

特性

IUPAC Name |

5-(4-chloro-1,2,5-thiadiazol-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3S2/c10-8-9(12-15-11-8)13-3-1-7-6(5-13)2-4-14-7/h2,4H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNTWMSMGBLJEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)C3=NSN=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

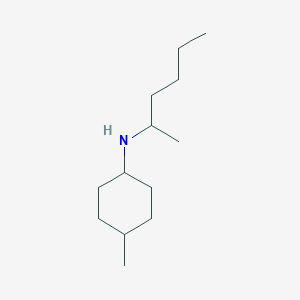

![5-Chloro-6-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1461236.png)

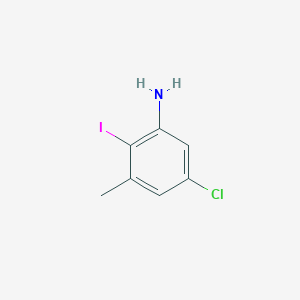

![6-Oxo-1-[(propylcarbamoyl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1461237.png)

![1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461252.png)

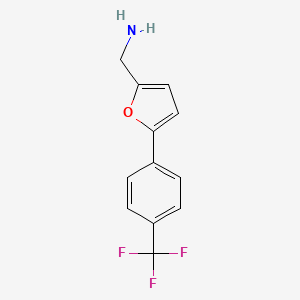

![6-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1461255.png)